

An In-Depth Technical Guide to Heptanophenone

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Compound of Interest

Compound Name: *Heptanophenone*

Cat. No.: *B155562*

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This guide provides a comprehensive overview of the chemical and physical properties of **heptanophenone**, along with a detailed experimental protocol for its synthesis via Friedel-Crafts acylation.

Core Properties of Heptanophenone

Heptanophenone, also known as 1-phenylheptan-1-one, is an aromatic ketone.^[1] It is a clear, slightly yellow liquid at room temperature and is utilized as a building block in organic synthesis and as a reference standard in analytical techniques like high-performance liquid chromatography (HPLC).^{[1][2][3]}

Quantitative Data Summary

The key physicochemical properties of **heptanophenone** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O	[2][3][4][5]
Molecular Weight	190.28 g/mol	[2][3][4]
Density	0.946 g/mL at 25 °C	[4]
Melting Point	17 °C	[4]
Boiling Point	155 °C at 15 mmHg	[4]
Refractive Index	n ₂₀ /D 1.5077	[4]
CAS Number	1671-75-6	[2][4]

Experimental Protocols

A primary method for the synthesis of **heptanophenone** is the Friedel-Crafts acylation of benzene with heptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).^[2] This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring.

Synthesis of Heptanophenone via Friedel-Crafts Acylation

Objective: To synthesize **heptanophenone** by reacting benzene with heptanoyl chloride in the presence of an aluminum chloride catalyst.

Materials:

- Benzene (anhydrous)
- Heptanoyl chloride
- Aluminum chloride (anhydrous)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO₃), saturated solution

- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4), anhydrous
- Dichloromethane (or other suitable organic solvent)
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
- Heating mantle and magnetic stirrer
- Ice bath

Methodology:

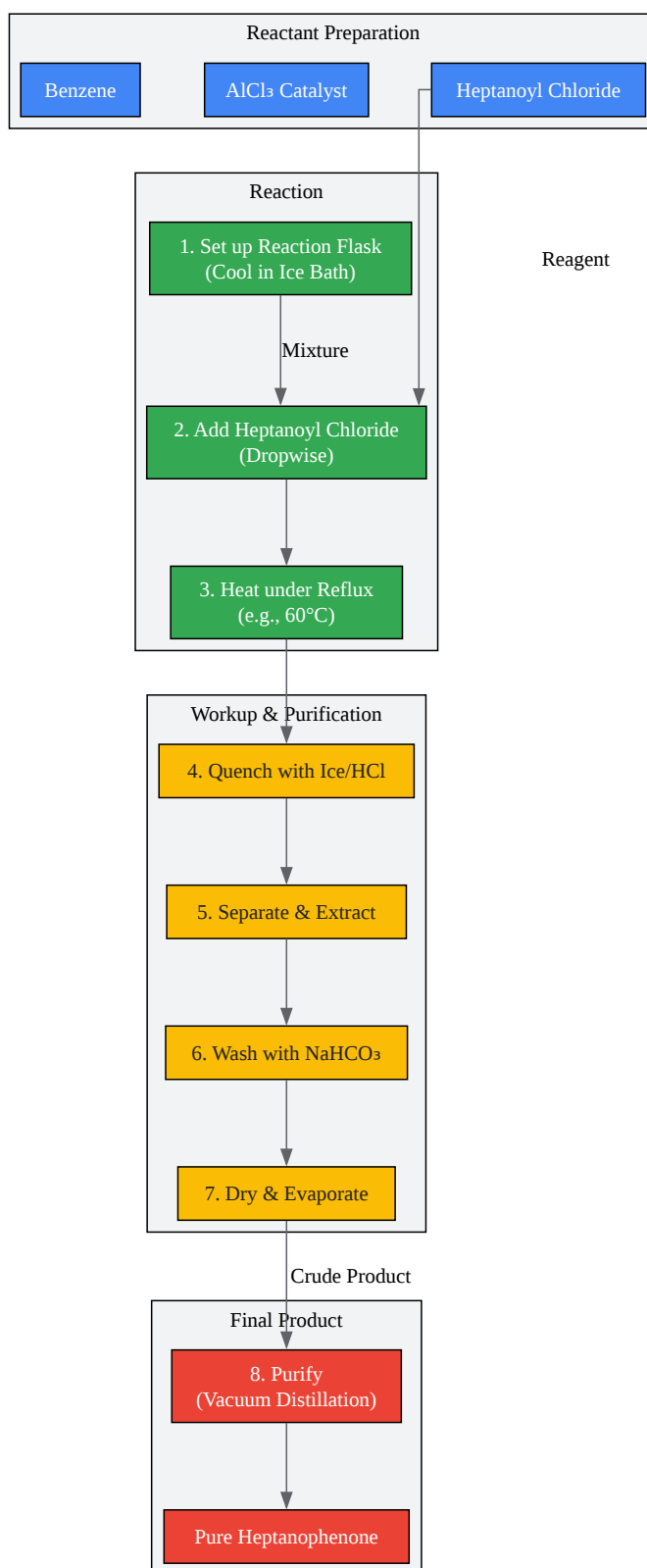
- **Reaction Setup:** An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas trap), and a dropping funnel is set up in a fume hood.
- **Catalyst Suspension:** The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is stirred and cooled in an ice bath to maintain a low temperature.
- **Addition of Acyl Chloride:** Heptanoyl chloride is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture. Hydrogen chloride (HCl) gas is evolved during this step and should be neutralized by the gas trap.^[6]
- **Reaction Completion:** After the addition is complete, the ice bath is removed, and the mixture is brought to room temperature and then heated under reflux (e.g., at 60°C) for a specified time (typically 30-60 minutes) to ensure the reaction goes to completion.^[7]
- **Quenching:** The reaction mixture is cooled back down in an ice bath. The complex formed is carefully hydrolyzed by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Workup and Extraction:** The mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane) to recover any dissolved product. The organic layers are then combined.

- **Neutralization:** The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator to yield the crude **heptanophenone**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography to obtain pure **heptanophenone**.

Visualizations

Experimental Workflow: Synthesis of Heptanophenone

The following diagram illustrates the key stages involved in the synthesis of **heptanophenone** using the Friedel-Crafts acylation protocol.



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